molecular formula C16H12O B1268222 1-(Anthracen-1-yl)ethanone CAS No. 7396-21-6

1-(Anthracen-1-yl)ethanone

Cat. No.: B1268222
CAS No.: 7396-21-6
M. Wt: 220.26 g/mol
InChI Key: MGRRZBKEFOXFRI-UHFFFAOYSA-N
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Description

1-(Anthracen-1-yl)ethanone is an organic compound with the molecular formula C16H12O. It is a derivative of anthracene, where an ethanone group is attached to the first carbon of the anthracene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Scientific Research Applications

1-(Anthracen-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a fluorescent probe in biological studies due to its aromatic properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Anthracen-1-yl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like dichloromethane at low temperatures (0-5°C) and is allowed to proceed at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Anthracen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it to anthracen-1-yl ethanol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracen-1-yl ethanol.

    Substitution: Various substituted anthracene derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 1-(Anthracen-1-yl)ethanone involves its interaction with molecular targets through its aromatic ring system. It can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.

Comparison with Similar Compounds

  • 1-(Anthracen-2-yl)ethanone
  • 9-Acetylanthracene
  • 1-(9,10-Dihydro-9-anthracenyl)ethanol

Uniqueness: 1-(Anthracen-1-yl)ethanone is unique due to its specific substitution pattern on the anthracene ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different fluorescence characteristics and reactivity in electrophilic substitution reactions.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

1-anthracen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11(17)15-8-4-7-14-9-12-5-2-3-6-13(12)10-16(14)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRRZBKEFOXFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324669
Record name 1-(Anthracen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7396-21-6
Record name 7396-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Anthracen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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